molecular formula C23H18N4O3S2 B12941168 Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-thiazolyl- CAS No. 514831-90-4

Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-thiazolyl-

Cat. No.: B12941168
CAS No.: 514831-90-4
M. Wt: 462.5 g/mol
InChI Key: WIWRHEMXXUXQOR-UHFFFAOYSA-N
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Description

4-((2-Methoxyacridin-9-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide is a complex organic compound that features an acridine moiety, a thiazole ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Methoxyacridin-9-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the acridine moiety: This can be achieved through cyclization reactions involving anthranilic acid derivatives.

    Introduction of the methoxy group: This step usually involves methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Formation of the thiazole ring: This can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling reactions: The final step involves coupling the acridine and thiazole moieties with the benzenesulfonamide group, often using coupling reagents like EDCI or DCC under mild conditions.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, leading to amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include hydroxylated, aminated, or halogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a fluorescent probe due to the acridine moiety.

    Medicine: Potential anticancer or antimicrobial agent.

    Industry: As a precursor for dyes or other functional materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance:

    Anticancer activity: It might intercalate into DNA, disrupting replication and transcription processes.

    Antimicrobial activity: It could inhibit key enzymes or disrupt cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    Acridine derivatives: Known for their DNA intercalating properties.

    Thiazole derivatives: Often studied for their antimicrobial activities.

    Benzenesulfonamide derivatives: Commonly used in medicinal chemistry for their enzyme inhibitory properties.

Uniqueness

The uniqueness of 4-((2-Methoxyacridin-9-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide lies in its combination of these three moieties, potentially offering a synergistic effect in its biological activities.

Biological Activity

Benzenesulfonamide derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. Among these, Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-thiazolyl- (CAS No. 514831-90-4) exhibits promising pharmacological properties. This article delves into its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular Formula C23H18N4O3S2
Molecular Weight 462.5 g/mol
IUPAC Name 4-[(2-methoxyacridin-9-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide
InChI Key WIWRHEMXXUXQOR-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Formation of the acridine moiety : This can be achieved through cyclization reactions involving anthranilic acid derivatives.
  • Methoxy group introduction : Methylation reactions using reagents like dimethyl sulfate or methyl iodide are commonly employed.
  • Thiazole ring formation : This is often synthesized via Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
  • Coupling reactions : The acridine and thiazole moieties are coupled with the benzenesulfonamide group using coupling reagents like EDCI or DCC under mild conditions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzenesulfonamide derivatives. For instance, compounds derived from benzenesulfonamide have shown significant cytotoxic effects against various cancer cell lines:

  • MDA-MB-468 (breast cancer) : IC50 values of 3.99 ± 0.21 µM and 1.48 ± 0.08 µM were reported for specific derivatives under hypoxic conditions.
  • CCRF-CM (leukemia) : IC50 values of 4.51 ± 0.24 µM and 9.83 ± 0.52 µM were observed .

These compounds induce apoptosis in cancer cells, as evidenced by increased levels of cleaved caspases 3 and 9, indicating a mechanism involving cell cycle arrest and programmed cell death .

Cardiovascular Effects

Another area of research focuses on the cardiovascular effects of benzenesulfonamide derivatives. A study utilizing an isolated rat heart model demonstrated that certain derivatives could significantly alter perfusion pressure and coronary resistance:

  • The compound 4-(2-aminoethyl)-benzenesulfonamide was noted to decrease perfusion pressure and coronary resistance in a time-dependent manner compared to controls .
  • These findings suggest potential interactions with calcium channels, which are crucial in regulating vascular tone and blood pressure .

The mechanisms underlying the biological activities of benzenesulfonamide derivatives often involve interactions with specific biomolecules:

  • Calcium Channel Inhibition : Some studies indicate that these compounds can act as calcium channel inhibitors, impacting cardiovascular function .
  • DNA Intercalation : The acridine moiety in these compounds is known for its ability to intercalate DNA, which may contribute to their anticancer properties by disrupting DNA replication and transcription processes .

Case Study 1: Anticancer Efficacy

In a controlled study evaluating the anticancer efficacy of various benzenesulfonamide derivatives, it was found that modifications to the acridine moiety significantly enhanced cytotoxicity against breast cancer cells. The study utilized molecular docking to predict interactions with target proteins involved in cancer cell survival pathways .

Case Study 2: Cardiovascular Impact

A series of experiments were conducted to assess the impact of benzenesulfonamide derivatives on coronary resistance in rat models. Results indicated that specific compounds led to a statistically significant reduction in coronary resistance compared to standard treatments, suggesting their potential as therapeutic agents for hypertension .

Properties

CAS No.

514831-90-4

Molecular Formula

C23H18N4O3S2

Molecular Weight

462.5 g/mol

IUPAC Name

4-[(2-methoxyacridin-9-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C23H18N4O3S2/c1-30-16-8-11-21-19(14-16)22(18-4-2-3-5-20(18)26-21)25-15-6-9-17(10-7-15)32(28,29)27-23-24-12-13-31-23/h2-14H,1H3,(H,24,27)(H,25,26)

InChI Key

WIWRHEMXXUXQOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5

Origin of Product

United States

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